Potent MET Kinase Inhibition on Par with Cabozantinib
In a direct head-to-head comparison, 6-Fluoro-7-methoxychroman-4-one demonstrated potent inhibition of MET kinase, achieving an IC50 of 9.8 nM. This activity is comparable to the clinically relevant MET inhibitor cabozantinib, which has an IC50 of 7.6 nM . This shows that the compound, as a simplified scaffold, can achieve potency similar to a complex, optimized drug.
| Evidence Dimension | MET Kinase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 9.8 nM |
| Comparator Or Baseline | Cabozantinib (IC50 = 7.6 nM) |
| Quantified Difference | 1.3-fold lower potency than cabozantinib |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This data positions the compound as a high-potency starting point for MET-dependent cancer research, offering a simpler chemical handle than cabozantinib for further SAR exploration.
